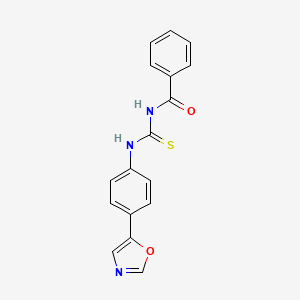
N-((4-(Oxazol-5-yl)phenyl)carbamothioyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4-(Oxazol-5-yl)phenyl)carbamothioyl)benzamide is a complex organic compound featuring an oxazole ring fused to a phenyl group, which is further connected to a carbamothioyl group and a benzamide moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-(oxazol-5-yl)aniline and benzoyl chloride.
Reaction Steps:
Step 1: The aniline derivative is first converted to its corresponding isothiocyanate using thiophosgene.
Step 2: The resulting isothiocyanate is then reacted with benzoyl chloride to form the final product.
Reaction Conditions: The reactions are usually carried out in an inert atmosphere (e.g., nitrogen) at temperatures ranging from 0°C to room temperature. Solvents such as dichloromethane or tetrahydrofuran are commonly used.
Industrial Production Methods:
Batch Process: The compound can be synthesized on an industrial scale using a batch process, where the reactions are performed in large reactors under controlled conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Oxo derivatives of the compound.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted oxazole derivatives.
Applications De Recherche Scientifique
Chemistry: N-((4-(Oxazol-5-yl)phenyl)carbamothioyl)benzamide is used as an intermediate in the synthesis of more complex molecules. Its oxazole ring is valuable in constructing heterocyclic compounds with potential biological activities.
Biology: The compound has been studied for its antimicrobial properties, showing activity against various bacterial and fungal strains. It is also investigated for its potential as an enzyme inhibitor.
Medicine: Research has explored the compound's potential as an anti-inflammatory and analgesic agent. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: The compound's unique chemical structure makes it useful in the development of new materials, such as polymers and coatings, with enhanced properties.
Mécanisme D'action
The mechanism by which N-((4-(Oxazol-5-yl)phenyl)carbamothioyl)benzamide exerts its effects involves interaction with specific molecular targets. The oxazole ring can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context, but common mechanisms include inhibition of enzyme activity and modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
N-((4-(Oxazol-5-yl)phenyl)carboxamide: Similar structure but lacks the carbamothioyl group.
N-((4-(Oxazol-5-yl)phenyl)amide: Similar structure but lacks the benzamide moiety.
N-((4-(Oxazol-5-yl)phenyl)thiocarbamate): Similar structure but with a different functional group.
Uniqueness: N-((4-(Oxazol-5-yl)phenyl)carbamothioyl)benzamide is unique due to the presence of both the carbamothioyl and benzamide groups, which contribute to its distinct chemical and biological properties.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and diverse reactivity make it a valuable compound for research and development.
Propriétés
IUPAC Name |
N-[[4-(1,3-oxazol-5-yl)phenyl]carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S/c21-16(13-4-2-1-3-5-13)20-17(23)19-14-8-6-12(7-9-14)15-10-18-11-22-15/h1-11H,(H2,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKIGYZNEQWTCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C3=CN=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-Bromo-3-ethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B8045545.png)
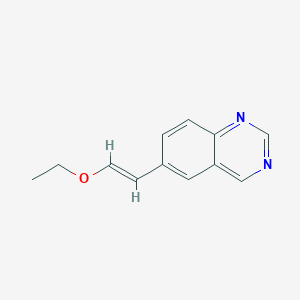
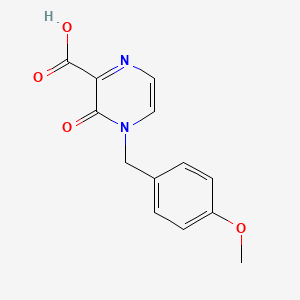
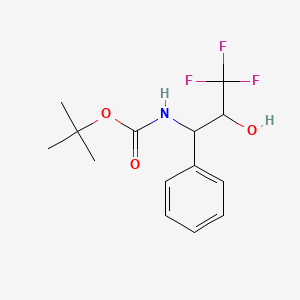
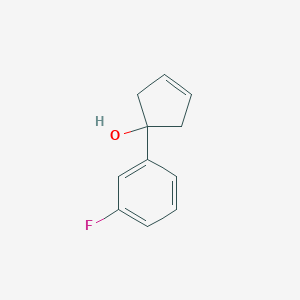
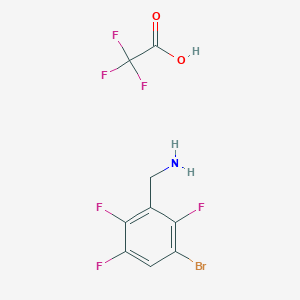

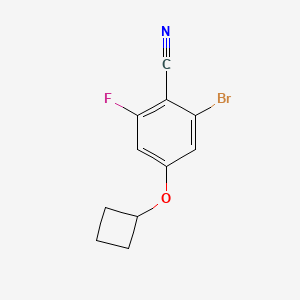
![1-Benzyl-4-carbamoyl-1-azabicyclo[2.2.1]heptan-1-ium bromide](/img/structure/B8045600.png)
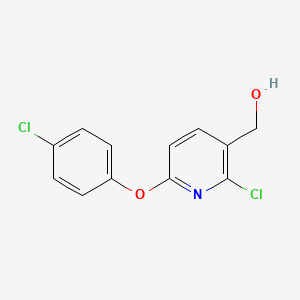
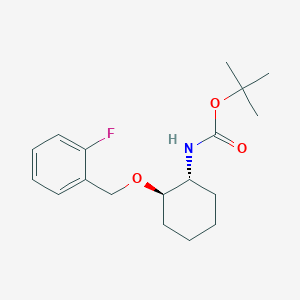
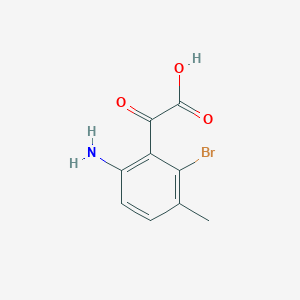
![3-[4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-enyl)-2-oxo-1,3-oxazolidin-3-yl]propanoic acid](/img/structure/B8045638.png)
![[4-(4-Oxooctahydroquinolin-1-yl)phenyl]acetonitrile](/img/structure/B8045646.png)
